molecular formula C10H17N3O B1479242 6-(Diisopropylamino)pyridazin-3-ol CAS No. 2092793-89-8

6-(Diisopropylamino)pyridazin-3-ol

Cat. No. B1479242
CAS RN: 2092793-89-8
M. Wt: 195.26 g/mol
InChI Key: DKZHPPFCQRBVCP-UHFFFAOYSA-N
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Description

6-(Diisopropylamino)pyridazin-3-ol is a chemical compound with the molecular formula C10H17N3O. It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of pyridazine derivatives, which includes 6-(Diisopropylamino)pyridazin-3-ol, involves various methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .


Molecular Structure Analysis

The molecular structure of 6-(Diisopropylamino)pyridazin-3-ol is characterized by the presence of a pyridazin-3-ol core with two isopropylamine groups attached to the 6th position .


Chemical Reactions Analysis

Pyridazine derivatives, including 6-(Diisopropylamino)pyridazin-3-ol, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .


Physical And Chemical Properties Analysis

6-(Diisopropylamino)pyridazin-3-ol has a molecular weight of 195.26 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Medicinal Chemistry

6-(Diisopropylamino)pyridazin-3-ol: is a derivative of pyridazinone, a compound known for its diverse pharmacological activities. In medicinal chemistry, this compound can be used as a building block for designing new drugs due to its easy functionalization at various ring positions . It has been associated with a wide range of pharmacological effects, including antihypertensive , anti-inflammatory , and analgesic activities .

Agriculture

In the agricultural sector, pyridazinone derivatives, including 6-(Diisopropylamino)pyridazin-3-ol , are recognized for their herbicidal and antifeedant properties . These compounds can be synthesized to create agrochemicals that protect crops from pests and weeds, contributing to increased agricultural productivity.

Material Science

The versatility of pyridazinone derivatives extends to material science, where these compounds can be used to develop new materials with specific properties. The functional groups in 6-(Diisopropylamino)pyridazin-3-ol allow for the creation of polymers or coatings with potential applications in various industries .

Environmental Science

In environmental science, the study of pyridazinone derivatives like 6-(Diisopropylamino)pyridazin-3-ol can lead to the development of chemicals that are less harmful to the environment. These compounds could be engineered to degrade more easily or be less toxic, reducing their environmental impact .

Biochemistry

6-(Diisopropylamino)pyridazin-3-ol: plays a role in biochemistry research as a potential inhibitor or activator of biochemical pathways. Its structure allows it to interact with various enzymes and receptors, which can be useful in understanding disease mechanisms or developing therapeutic agents .

Pharmacology

In pharmacology, 6-(Diisopropylamino)pyridazin-3-ol is part of the pyridazinone class that has been reported to possess a broad spectrum of biological activities. It can be used to synthesize compounds with antimicrobial , antidepressant , anticancer , and antiplatelet properties, among others .

Analytical Chemistry

Analytical chemists can utilize 6-(Diisopropylamino)pyridazin-3-ol in the development of new analytical methods. Its unique chemical properties may aid in the detection and quantification of various substances in complex mixtures .

Chemical Engineering

In chemical engineering, 6-(Diisopropylamino)pyridazin-3-ol can be involved in process optimization for the synthesis of pharmaceuticals and agrochemicals. Its reactivity can be harnessed to improve yields and reduce by-products in industrial chemical reactions .

Safety and Hazards

The safety data sheet for a similar compound, Diisopropylamine, indicates that it is highly flammable and harmful if swallowed or inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[di(propan-2-yl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZHPPFCQRBVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=NNC(=O)C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Diisopropylamino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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